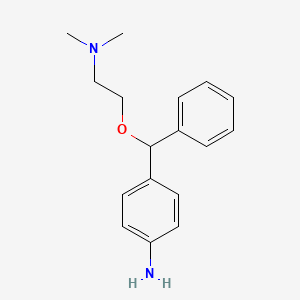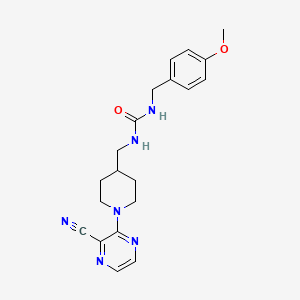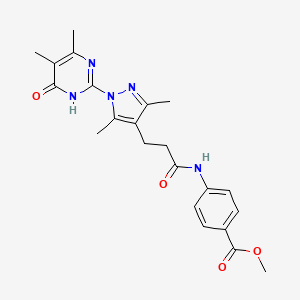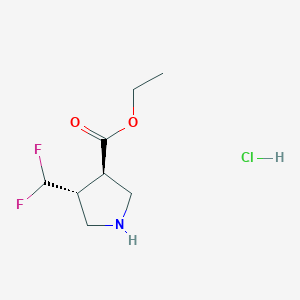
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The chemical compound of interest is a complex organic molecule that may be related to or have properties similar to other synthesized compounds in the field of medicinal chemistry. Research on similar compounds, such as quinazoline derivatives and tetrahydroisoquinoline alkaloids, indicates a broad interest in their synthesis, structural analysis, and potential pharmacological activities. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such structures (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, the development of quinazolinone derivatives with antimicrobial activity showcases the versatility of quinazoline frameworks in drug design (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).
Pharmacological Properties
Research into quinazoline and isoquinoline derivatives has revealed a wide range of pharmacological properties, from antimicrobial to anticancer activities. For instance, compounds derived from 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine demonstrated substantial cytotoxicity against cancer cell lines, suggesting their potential as cancer therapeutics (X. Bu, L. Deady, G. J. Finlay, B. C. Baguley, W. A. Denny, 2001). Additionally, the design and evaluation of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists for antidepressant effects underscore the importance of structural modifications in enhancing biological activities (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-methoxybenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of N-(1-benzylpiperidin-4-yl)amine and subsequent acylation with chloroacetyl chloride. The resulting intermediate is then treated with ammonia to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N-(1-benzylpiperidin-4-yl)amine", "chloroacetyl chloride", "ammonia" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a base such as potassium carbonate to yield the corresponding imine intermediate.", "Step 2: Addition of N-(1-benzylpiperidin-4-yl)amine to the imine intermediate and subsequent acylation with chloroacetyl chloride to yield the corresponding amide intermediate.", "Step 3: Treatment of the amide intermediate with ammonia in the presence of a base such as sodium hydroxide to yield the final product, N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS-Nummer |
892275-88-6 |
Molekularformel |
C29H30N4O4 |
Molekulargewicht |
498.583 |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H30N4O4/c1-37-24-10-7-21(8-11-24)19-33-28(35)25-12-9-22(17-26(25)31-29(33)36)27(34)30-23-13-15-32(16-14-23)18-20-5-3-2-4-6-20/h2-12,17,23H,13-16,18-19H2,1H3,(H,30,34)(H,31,36) |
InChI-Schlüssel |
ZVXTVMXJNMLGHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5)NC2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2575141.png)


![2-Fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2575146.png)


![{[1-(Furan-2-yl)ethyl]carbamoyl}methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate](/img/structure/B2575152.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2575153.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)

![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]but-2-ynamide](/img/structure/B2575161.png)

![4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one](/img/structure/B2575163.png)